molecular formula C10H11N5 B3727539 5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline

5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline

Cat. No. B3727539
M. Wt: 201.23 g/mol
InChI Key: GHBVYZBGZUPVBV-UHFFFAOYSA-N
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Description

5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline (DDQ) is a heterocyclic compound that has gained interest in scientific research due to its potential in various applications. DDQ has been synthesized using different methods and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Green Synthesis Protocols

5,5-Dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline derivatives have been synthesized using environmentally friendly methods. A study by Basha et al. (2019) described a one-pot synthesis of tetrahydrotetrazolo[1,5-a]quinazolin-8(4H)-one derivatives under microwave irradiation. This green protocol, involving the use of PEG-400 as a solvent, offers advantages like high yields, operational simplicity, and the ability to recycle the solvent (Basha et al., 2019).

Drug-likeness and Antimicrobial Activity

The ADME (absorption, distribution, metabolism, and excretion) properties of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]-quinazolines were evaluated by Antypenko et al. (2022) to predict their drug-likeness. Their study identified substances with potential for further antimicrobial activity investigation (Antypenko et al., 2022).

Another study by Antypenko et al. (2022) involved molecular docking of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines to ribosomal 50S protein L2P (2QEX), highlighting their potential for antimicrobial activity, particularly against C. albicans (Antypenko et al., 2022).

Synthetic Chemistry Advancements

Significant advancements in synthetic chemistry involving 5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline have been reported. Kour et al. (2017) demonstrated an efficient synthesis of dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[1,5-a]quinazolinones using AlCl3 catalysis (Kour et al., 2017). Additionally, Hassankhani & Mosaddegh (2015) developed a simple one-step synthesis of tetrahydrotetrazolo[1,5-a]quinazoline derivatives using solid acid catalysts under solvent-free conditions (Hassankhani & Mosaddegh, 2015).

properties

IUPAC Name

5,5-dimethyl-6H-tetrazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-10(2)11-8-6-4-3-5-7(8)9-12-13-14-15(9)10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBVYZBGZUPVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C3=NN=NN31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,3,4]Tetrazolo[1,5-c]quinazoline, 5,6-dihydro-5,5-dimethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline
Reactant of Route 2
5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline
Reactant of Route 3
5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline
Reactant of Route 4
5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline
Reactant of Route 5
5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline
Reactant of Route 6
5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline

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